molecular formula C10H24O2Sn B14519350 Dibutoxy(dimethyl)stannane CAS No. 62720-38-1

Dibutoxy(dimethyl)stannane

Cat. No.: B14519350
CAS No.: 62720-38-1
M. Wt: 295.01 g/mol
InChI Key: LCZNSRFHIIHQMB-UHFFFAOYSA-N
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Description

Dibutoxy(dimethyl)stannane is an organotin compound with the inferred molecular formula C10H24O2Sn, consisting of two butoxy groups (-OC4H9) and two methyl groups (-CH3) bonded to a central tin atom. Organotin compounds are known for their varied reactivity and toxicity profiles depending on substituents .

Properties

CAS No.

62720-38-1

Molecular Formula

C10H24O2Sn

Molecular Weight

295.01 g/mol

IUPAC Name

dibutoxy(dimethyl)stannane

InChI

InChI=1S/2C4H9O.2CH3.Sn/c2*1-2-3-4-5;;;/h2*2-4H2,1H3;2*1H3;/q2*-1;;;+2

InChI Key

LCZNSRFHIIHQMB-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Sn](C)(C)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutoxy(dimethyl)stannane typically involves the reaction of dimethyltin dichloride with butanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with butoxy groups. The reaction is usually conducted under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Dibutoxy(dimethyl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and hydroxides.

    Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.

    Substitution: The butoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and hydroxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin derivatives depending on the substituents used.

Scientific Research Applications

Dibutoxy(dimethyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutoxy(dimethyl)stannane involves its interaction with molecular targets through the formation of tin-carbon bonds. These interactions can lead to the inhibition of specific enzymes or pathways, resulting in the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Dibutylstannane (C8H18Sn)

  • Structure : Two butyl groups (-C4H9) and two hydrogen atoms bonded to tin.
  • Molecular Weight : 232.97 g/mol .
  • Applications : Used in organic synthesis and as a reducing agent.

Cyhexatin (C18H34O3Sn)

  • Structure : Three cyclohexyl groups (-C6H11) and one hydroxyl group (-OH) bonded to tin.
  • Molecular Weight : ~417.23 g/mol (calculated).
  • Applications : Historically used as an acaricide in agriculture.
  • Key Properties : Bulky cyclohexyl groups enhance stability but increase bioaccumulation risks. Highly toxic, with bans in some regions due to occupational hazards .

Dibutoxy(dimethyl)silane (C10H24O2Si)

  • Structure : Silicon analog with two butoxy and two methyl groups.
  • Molecular Weight : 204.38 g/mol .
  • Applications : Used in silicone polymer production and as a surface-modifying agent.
  • Key Properties : Silicon’s lower electronegativity and larger atomic radius compared to tin reduce reactivity and toxicity. Higher thermal stability makes it suitable for industrial applications .

Dibutyl(diformyloxy)stannane (C10H20O4Sn)

  • Structure : Two butyl groups and two formyloxy (-OCHO) groups bonded to tin.
  • Molecular Weight : 322.01 g/mol .
  • Applications: Potential use as a reactive intermediate in esterification or crosslinking reactions.
  • Key Properties : Formyloxy groups increase electrophilicity, enhancing hydrolysis susceptibility compared to butoxy substituents .

Research Findings and Key Observations

  • Reactivity : Oxygen-containing substituents (e.g., butoxy, formyloxy) increase solubility in polar solvents but may reduce thermal stability compared to alkyl-only analogs .
  • Toxicity : Bulkier substituents (e.g., cyclohexyl in Cyhexatin) correlate with higher bioaccumulation and occupational hazards . Silicon analogs exhibit markedly lower toxicity than tin derivatives .
  • Industrial Use: Organotin compounds are favored in catalysis, while silicon derivatives dominate polymer industries due to stability .

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